molecular formula C8H14O3 B2464243 (3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol CAS No. 2165902-10-1

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol

Cat. No.: B2464243
CAS No.: 2165902-10-1
M. Wt: 158.197
InChI Key: KXENRNDGKCGLQQ-HTQZYQBOSA-N
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Description

(3R,4R)-4-(Cyclopropylmethoxy)oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative of interest in pharmaceutical and chemical research. This compound features a stereochemically defined structure with an ether-linked cyclopropyl group and a hydroxy group, making it a valuable intermediate in organic synthesis. Its primary research application lies in its potential as a key building block for the development of novel active compounds. The cyclopropyl group is a known pharmacophore found in various therapeutic agents, including modulators of receptors like the P2Y12 receptor . The specific stereochemistry of the (3R,4R)- isomer is critical for its biological activity and interaction with chiral targets, underscoring the importance of obtaining a product with high enantiomeric purity. Researchers utilize this compound to explore new chemical spaces in drug discovery, particularly in constructing complex molecules with potential biological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-4-10-5-8(7)11-3-6-1-2-6/h6-9H,1-5H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXENRNDGKCGLQQ-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CO[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol and an appropriate oxirane derivative.

    Reaction Conditions: The key step involves the nucleophilic opening of the oxirane ring by cyclopropylmethanol under basic conditions. Common bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethoxy group with other functional groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, H2/Pd

    Substitution: NaN3, KCN

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Azides, nitriles

Scientific Research Applications

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity and selectivity, while the oxolan ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
(3R,4R)-4-(Cyclopropylmethoxy)oxolan-3-ol Cyclopropylmethoxy (4R), OH (3R) C₈H₁₄O₃ 158.20 Chiral tetrahydrofuran; ether and hydroxyl groups enhance polarity and synthetic utility
rac-(3R,4S)-4-(Difluoromethyl)oxolan-3-ol Difluoromethyl (4S), OH (3R) C₅H₈F₂O₂ 160.12 Difluoromethyl group increases electronegativity and potential metabolic stability
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol Pyrrolidinyl (4R), OH (3S) C₈H₁₅NO₂ 157.21 Pyrrolidine introduces basicity; potential for receptor interactions
rac-(3R,4S)-4-(1H-Pyrazol-1-yl)oxolan-3-ol Pyrazole (4S), OH (3R) C₇H₉BrN₂O₂ 233.07 Pyrazole moiety adds hydrogen-bonding sites; possible kinase inhibition activity
(3R,4R)-rel-4-(Aminomethyl)oxolan-3-ol Aminomethyl (4R), OH (3R) C₅H₁₁NO₂ 117.15 Aminomethyl group enhances water solubility and potential for salt formation
Tribenoside Multiple benzyloxy groups (complex substituents) C₂₉H₃₄O₆ 478.58 Glycoside structure with bulky aromatic groups; used in vascular protection

Physicochemical Properties

  • LogP and Solubility: The cyclopropylmethoxy group in the target compound increases hydrophobicity (predicted LogP ~1.5), whereas analogs like (3R,4R)-rel-4-(aminomethyl)oxolan-3-ol (LogP ~−0.5) exhibit higher water solubility due to the amine group . Difluoromethyl-substituted analogs (e.g., rac-(3R,4S)-4-(difluoromethyl)oxolan-3-ol) may display intermediate polarity (LogP ~0.8) due to the electronegative fluorine atoms .
  • Thermal Stability: Tribenoside’s aromatic substituents contribute to higher melting points (>150°C), while simpler analogs like the target compound likely melt below 100°C .

Biological Activity

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.19 g/mol

This compound features an oxolane (tetrahydrofuran) ring with a cyclopropylmethoxy substituent, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
  • Neuroprotective Effects : The structure suggests potential interactions with neurotransmitter systems, which may confer neuroprotective effects in models of neurodegeneration.
  • Enzyme Inhibition : There is evidence indicating that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

The exact mechanism by which this compound exerts its effects is not fully understood. However, it is hypothesized that the compound interacts with various receptors or enzymes in the body:

  • Receptor Binding : The presence of the cyclopropyl group may enhance binding affinity to certain receptors involved in neurotransmission.
  • Enzyme Interaction : The oxolane ring could facilitate interactions with enzymes, potentially altering their activity and affecting metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Study BNeuroprotectionShowed reduced neuronal cell death in vitro under oxidative stress conditions.
Study CEnzyme InhibitionIdentified as a potential inhibitor of phospholipase A2, suggesting implications in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with related compounds:

CompoundStructureBiological Activity
Compound XSimilar oxolane structureAntimicrobial and anti-inflammatory properties
Compound YFluorinated derivativeEnhanced receptor binding but lower selectivity
Compound ZNon-cyclopropyl variantReduced potency against target enzymes

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